Product packaging for 7-Hydroxy Risperidone-d4(Cat. No.:CAS No. 1215454-04-8)

7-Hydroxy Risperidone-d4

Cat. No.: B589009
CAS No.: 1215454-04-8
M. Wt: 430.517
InChI Key: ABWPQNZPAOAQSG-ZUPNMEAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy Risperidone-d4 is a deuterium-labeled analog of 9-hydroxyrisperidone, which is a major active metabolite of the atypical antipsychotic drug risperidone . Risperidone is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, through hydroxylation to form this active metabolite . As an internal standard, this compound is essential for the accurate quantification of both risperidone and 9-hydroxyrisperidone in biological samples using highly sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The incorporation of four deuterium atoms creates a distinct mass difference from the endogenous analyte, allowing for precise measurement and minimizing analytical variability. This compound is critical for advancing pharmaceutical and clinical research, particularly in studies focused on the pharmacokinetics, bioavailability, and metabolic fate of risperidone . It enables researchers to investigate inter-individual variations in metabolism, such as those between CYP2D6 extensive and poor metabolizers, and to conduct robust therapeutic drug monitoring . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27FN4O3 B589009 7-Hydroxy Risperidone-d4 CAS No. 1215454-04-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O3/c1-14-18(23(30)28-13-17(29)3-5-21(28)25-14)8-11-27-9-6-15(7-10-27)22-19-4-2-16(24)12-20(19)31-26-22/h2,4,12,15,17,29H,3,5-11,13H2,1H3/i8D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWPQNZPAOAQSG-ZUPNMEAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CC(CCC2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(N=C2CCC(CN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670102
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-7-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215454-04-8
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-7-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Deuterium Isotope Incorporation

Advanced Approaches for Site-Specific Deuteration of Risperidone (B510) Metabolites

Site-specific deuteration is essential for creating reliable internal standards. For complex molecules like risperidone and its metabolites, the deuterium (B1214612) label is typically introduced by using a deuterated building block during the synthesis. The ethyl bridge connecting the piperidine (B6355638) ring and the pyrido[1,2-a]pyrimidin-4-one moiety is a common target for deuteration in risperidone-related compounds. This position is chemically stable and less likely to undergo back-exchange of deuterium for hydrogen under typical physiological or analytical conditions. sigmaaldrich.com

Advanced synthetic strategies focus on preparing a key intermediate that already contains the deuterium atoms. For 7-Hydroxy Risperidone-d4, this involves the synthesis of a deuterated version of the 3-(2-chloroethyl) side chain. This precursor is then coupled with the other major fragment of the molecule. This approach provides precise control over the location and number of incorporated deuterium atoms, which is critical for its function as an internal standard in mass spectrometry-based assays.

Chemical Synthesis of this compound via Targeted Deuterium Labeling

The chemical synthesis of this compound is a multi-step process designed to specifically place four deuterium atoms on the ethyl linker. The general strategy is analogous to the synthesis of Risperidone itself, which involves the N-alkylation of a piperidine derivative with a chloroethyl-substituted heterocyclic moiety. thepharmajournal.comjocpr.com

The targeted labeling is achieved by first synthesizing a deuterated key intermediate, 3-(2-chloroethyl-1,1,2,2-d4)-7-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. This intermediate is then reacted with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) under basic conditions to yield the final product, this compound. thepharmajournal.com This targeted approach ensures that the deuterium label is located on a stable part of the molecule.

Table 1: Key Stages in the Synthesis of this compound

Step Reactant 1 Reactant 2 Key Process Product
1 Deuterated Chloroacetyl Chloride Precursor Heterocycle Acylation & Reduction Deuterated Chloroethyl Side-chain Intermediate

| 2 | 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | 3-(2-chloroethyl-d4)-7-hydroxy... | N-alkylation | this compound |

Isotopic Purity Determination and Quality Control for Synthesized Analogs

Ensuring the isotopic purity and structural integrity of this compound is paramount for its use as an internal standard. rsc.org The quality control process employs a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy to verify the final product. rsc.orgnih.govresearchgate.net

High-Resolution Mass Spectrometry (HR-MS): This technique is used to determine the isotopic enrichment and the distribution of different isotopologues (molecules that differ only in their isotopic composition). nih.govresearchgate.net By analyzing the mass spectrum, scientists can quantify the percentage of the desired d4-labeled compound relative to the unlabeled (d0) and partially deuterated (d1, d2, d3) analogs. rsc.org The calculations must account for the natural isotopic contributions of other atoms in the molecule, such as carbon-13. researchgate.net

The combination of these methods ensures that the synthesized this compound standard has a high degree of isotopic enrichment and that the labels are in the correct, stable positions, making it a reliable tool for quantitative analysis. researchgate.netmyadlm.org

| LC-MS | Chemical Purity | ≥ 99% | Ensures the absence of other chemical impurities. |

Sophisticated Analytical Methodologies for 7 Hydroxy Risperidone D4

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

LC-MS/MS has become the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. The development of robust LC-MS/MS protocols for 7-Hydroxy Risperidone-d4, alongside its non-deuterated counterpart, is a cornerstone of pharmacokinetic and metabolic studies.

Effective chromatographic separation is critical to minimize interference from endogenous components in complex biological matrices such as plasma, serum, and tissue homogenates. The goal is to achieve a symmetric peak shape, good resolution, and a short run time.

Various strategies have been employed to optimize the separation of this compound and its analytes. A common approach involves the use of reversed-phase chromatography with C18 columns. The mobile phase typically consists of an aqueous component with a pH modifier, like ammonium (B1175870) formate (B1220265) or formic acid, and an organic solvent, such as acetonitrile (B52724) or methanol. Gradient elution is often preferred to effectively separate the analytes from matrix components and to ensure a stable baseline.

For instance, one method utilized a C18 column with a gradient mobile phase of acetonitrile and ammonium acetate (B1210297) buffer. This setup allowed for the successful separation of risperidone (B510), 9-hydroxyrisperidone, and the internal standard this compound in a relatively short analytical run time.

Table 1: Example Chromatographic Conditions for this compound Analysis

ParameterCondition
Column C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, return to initial conditions
Column Temperature 40 °C

Tandem mass spectrometry (MS/MS) provides the high selectivity needed for quantitative bioanalysis. The process involves the selection of a specific precursor ion (the molecular ion of the analyte) and its fragmentation into characteristic product ions. This transition is monitored for quantification.

For this compound, the precursor ion is the protonated molecule [M+H]+. The deuterium (B1214612) atoms increase the mass of the molecule by four atomic mass units compared to the non-deuterated 9-hydroxyrisperidone, allowing for clear differentiation. The fragmentation pattern is carefully studied to select the most intense and stable product ions for monitoring.

The optimization of MS/MS parameters, such as collision energy and declustering potential, is crucial for maximizing the signal intensity and ensuring the stability of the analysis.

Table 2: Illustrative MS/MS Parameters for this compound and its Analyte

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
9-Hydroxyrisperidone427.2191.135
This compound 431.2 195.1 35

Matrix effects, such as ion suppression or enhancement, are a significant challenge in LC-MS/MS-based bioanalysis. These effects occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte and internal standard, leading to inaccurate quantification.

The evaluation of matrix effects is a critical part of method validation. This is often assessed by comparing the response of the analyte in a post-extraction spiked sample with the response of the analyte in a pure solution. The use of a stable isotope-labeled internal standard like this compound is highly effective in compensating for these effects. Because the deuterated standard is chemically identical to the analyte, it co-elutes and experiences similar matrix effects, allowing for a reliable correction during data processing. Studies in non-human biological samples, such as rat or dog plasma, are essential during preclinical drug development.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Deuterated Compound Analysis

While LC-MS/MS is more commonly used for compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can also be applied, particularly for the analysis of deuterated compounds. For a compound to be suitable for GC-MS, it must be volatile and thermally stable. Often, derivatization is required to increase the volatility of polar compounds containing functional groups like hydroxyl groups.

In the context of deuterated compounds, GC-MS can provide high-resolution separation and sensitive detection. The mass spectrometer can easily distinguish between the deuterated and non-deuterated forms of the compound due to the mass difference.

Role of this compound as a High-Fidelity Internal Standard in Quantitative Bioanalysis

The primary and most critical role of this compound is to serve as an internal standard in quantitative bioanalysis. An ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the detector. A stable isotope-labeled internal standard is considered the gold standard for this purpose.

This compound co-elutes with the analyte (9-hydroxyrisperidone) during chromatography and experiences similar extraction recovery and ionization efficiency in the mass spectrometer. By adding a known amount of this compound to the sample at the beginning of the sample preparation process, any loss of analyte during extraction or variability in instrument response can be accurately corrected for. The ratio of the analyte peak area to the internal standard peak area is used for quantification, which significantly improves the precision and accuracy of the results.

Advanced Techniques for Structural Elucidation of Metabolites (using this compound as reference)

Beyond its use in quantitative analysis, this compound can serve as a reference compound in advanced analytical techniques for the structural elucidation of metabolites. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, can provide highly accurate mass measurements, which aids in determining the elemental composition of unknown metabolites.

By comparing the fragmentation patterns of potential metabolites with the well-defined fragmentation of this compound and its non-deuterated counterpart, researchers can gain insights into the metabolic pathways of the parent drug. The known positions of the deuterium atoms in this compound can help to pinpoint the sites of metabolic modification in newly discovered metabolites.

Applications of 7 Hydroxy Risperidone D4 in Preclinical Pharmacological and Biochemical Research

Elucidation of Metabolic Pathways of Risperidone (B510) and its Metabolites in Preclinical Systems (Excluding Human Clinical Data)

Preclinical research is fundamental to understanding how a drug is processed by a living organism before it is ever administered to humans. In these studies, 7-Hydroxy Risperidone-d4 is instrumental for quantifying one of the lesser-formed metabolites, thereby helping to create a complete picture of the drug's biotransformation.

In vitro systems are a cornerstone of early drug metabolism research, providing a controlled environment to study biochemical transformations. ijper.org Liver microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells, are rich in drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. researchgate.net

In studies using rat liver microsomes, Risperidone is incubated in the presence of an NADPH-generating system to simulate metabolic processes. ijper.org These experiments have shown that Risperidone is converted into two major hydroxylated metabolites. ijper.org While 9-hydroxyrisperidone is the principal metabolite, 7-hydroxyrisperidone is also formed, albeit to a lesser extent. clinpgx.orgnih.gov To accurately quantify the formation of 7-hydroxyrisperidone in these complex biological matrices, a robust analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard technique, and the inclusion of this compound as an internal standard is crucial for correcting for matrix effects and variations in sample processing, thus ensuring data reliability. nih.gov

Table 1: Summary of In Vitro Metabolism Findings for Risperidone

System Key Findings Role of this compound
Rat Liver Microsomes Formation of hydroxylated metabolites, primarily 9-hydroxyrisperidone and the minor metabolite 7-hydroxyrisperidone. ijper.orgInternal standard for precise quantification of 7-hydroxyrisperidone formation via LC-MS/MS.
Recombinant CYP Enzymes Identification of specific enzymes responsible for hydroxylation pathways. drugbank.comEnables accurate measurement of the output from specific enzymatic reactions involving 7-hydroxylation.
Hepatocytes Provides a more complete cellular model, including both Phase I and Phase II metabolism.Used to quantify the baseline and changes in 7-hydroxyrisperidone levels in a whole-cell environment.

Identifying the specific CYP isoenzymes responsible for a drug's metabolism is critical for predicting potential drug-drug interactions. Studies utilizing recombinant human CYP enzymes have demonstrated that CYP2D6 is the major enzyme involved in the metabolism of Risperidone to its main active metabolite, 9-hydroxyrisperidone. drugbank.comnih.gov The isoenzymes CYP3A4 and CYP3A5 also contribute to this pathway, but to a lesser extent. drugbank.comdovepress.com

The formation of 7-hydroxyrisperidone is also a result of this CYP-mediated oxidation. nih.gov By using specific chemical inhibitors in liver microsome assays or by using individual recombinant CYP enzymes, researchers can determine the relative contribution of each isoenzyme to the 7-hydroxylation pathway. For instance, inhibiting CYP2D6 with quinidine (B1679956) or CYP3A4 with ketoconazole (B1673606) can reveal the impact on the formation of both 7- and 9-hydroxyrisperidone. drugbank.comnih.gov In these experiments, this compound allows for the sensitive and specific measurement of even small quantities of the 7-hydroxy metabolite, which is essential for delineating these secondary metabolic routes.

Table 2: Key Cytochrome P450 Isoenzymes in Risperidone Metabolism

Enzyme Primary Role Significance in Preclinical Studies
CYP2D6 Major pathway for 9-hydroxylation. dovepress.comnih.govPolymorphisms in this enzyme can lead to significant variability in metabolism, which is first modeled in preclinical systems.
CYP3A4 Minor pathway for 9-hydroxylation and N-dealkylation. drugbank.comdovepress.comImportant for understanding metabolism in individuals with poor CYP2D6 function and for predicting interactions with CYP3A4 inhibitors/inducers.
CYP3A5 Contributes to hydroxylation, often co-expressed with CYP3A4. drugbank.comIts role is investigated to build a comprehensive metabolic profile.

Studies in animal models such as rats and dogs are essential for understanding how a drug is metabolized and excreted in vivo. Following oral administration of radiolabeled Risperidone to rats and dogs, the major metabolic pathway identified was hydroxylation, leading to 9-hydroxyrisperidone, which is the main plasma metabolite in these species. nih.gov However, metabolism in rats was found to be more extensive than in dogs, with further oxidation products detected. nih.gov Other identified pathways include oxidative dealkylation and the scission of the isoxazole (B147169) ring. nih.gov The quantification of metabolites like 7-hydroxyrisperidone in plasma, urine, and feces from these animal studies relies on bioanalytical methods where this compound would be the ideal internal standard.

Pharmacokinetic Investigations Utilizing this compound in Animal Models

Pharmacokinetics describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME). Deuterated standards are indispensable for the quantitative analysis required in these studies.

ADME studies in preclinical species like beagle dogs and Wistar rats are used to characterize the pharmacokinetic profile of Risperidone and its metabolites. nih.govmdpi.com After oral administration, Risperidone is well-absorbed and extensively metabolized. jnjmedicalconnect.com The volume of distribution is typically large, indicating that the drug distributes widely into tissues. jnjmedicalconnect.com Excretion occurs via both urine and feces. jnjmedicalconnect.com

Throughout these studies, blood, plasma, and tissue samples are collected at various time points to measure the concentration of the parent drug and its key metabolites. The use of this compound as an internal standard allows for the generation of accurate concentration-time curves for the 7-hydroxy metabolite, which is necessary for calculating crucial pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).

To understand where a drug and its metabolites accumulate in the body, tissue distribution studies are performed in animal models. After administering the drug, concentrations are measured in various organs such as the brain, liver, kidney, and spleen. researchgate.net

Isotopic tracing is a powerful technique for this purpose. While radiolabeling is one method, the use of stable-isotope labeled compounds like this compound offers an alternative for quantitative analysis by LC-MS/MS without the need for radioactive materials. By administering Risperidone and using this compound as an analytical standard, researchers can precisely quantify the amount of the 7-hydroxy metabolite that has distributed into different tissues. This helps to identify potential sites of accumulation and to correlate tissue concentrations with pharmacological or toxicological effects, particularly in key organs like the brain. researchgate.net

Mechanistic Studies of Ligand-Receptor Interactions (In Vitro and Ex Vivo Non-Human)

Understanding how a drug and its metabolites interact with physiological receptors is fundamental to elucidating their mechanism of action. In vitro and ex vivo ligand-receptor binding assays are the primary methods used to determine the affinity of a compound for specific receptor targets.

In this context, the application of this compound is indirect but indispensable. It serves as an internal standard for the precise quantification of the non-deuterated 7-hydroxy risperidone in the experimental system. In a typical receptor binding assay, various concentrations of the unlabeled ligand (7-hydroxy risperidone) would be incubated with a preparation of cells or tissues expressing the target receptor (e.g., dopamine (B1211576) D2 or serotonin (B10506) 5-HT2A receptors). nih.gov By measuring the amount of ligand bound to the receptor, researchers can calculate key parameters such as the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), which are measures of binding affinity.

The accuracy of these calculations is critically dependent on knowing the exact concentration of the ligand in the assay. Using LC-MS/MS with this compound as the internal standard allows for highly accurate and precise measurement of 7-hydroxy risperidone, correcting for any potential loss during sample preparation or variability in instrument response. kcasbio.com

While specific binding affinity data for the minor metabolite 7-hydroxy risperidone are not widely published, the parent drug, risperidone, is known to have a high affinity for several receptors central to its antipsychotic effect. Similar studies to characterize the receptor binding profile of 7-hydroxy risperidone would rely on this compound for reliable quantification.

Table 1: Receptor Binding Profile of Risperidone (Parent Compound) This table provides context on the types of receptor interactions that may be investigated for its metabolites. The study of such interactions for 7-hydroxy risperidone would be analytically supported by this compound.

Receptor TargetSpeciesKi (nM)Assay Type
Dopamine D2Human3Radioligand Binding
Serotonin 5-HT2AHuman0.12Radioligand Binding
Dopamine D4Human7Radioligand Binding
α1-AdrenergicHuman0.81Radioligand Binding
α2-AdrenergicHuman7.3Radioligand Binding
Histamine H1Human2.1Radioligand Binding
Data sourced from publicly available pharmacology databases. caymanchem.com

Application in Drug-Drug Interaction Studies (In Vitro Enzyme Inhibition/Induction)

Predicting the potential for a new chemical entity or its metabolites to cause drug-drug interactions (DDIs) is a critical step in preclinical research. In vitro studies using human liver microsomes or recombinant enzymes are routinely performed to assess a compound's ability to inhibit or induce major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. nih.gov

The role of this compound in these studies is again as an essential bioanalytical tool. For instance, in an enzyme inhibition assay, researchers would investigate the effect of 7-hydroxy risperidone on the metabolic activity of a specific CYP enzyme (e.g., CYP3A4 or CYP2D6). This is often done by monitoring the formation of a known metabolite from a probe substrate in the presence and absence of the potential inhibitor.

Alternatively, studies may investigate the metabolic pathways leading to the formation of 7-hydroxy risperidone from its parent drug, risperidone. In such experiments, this compound is added to the samples at a known concentration. Its co-elution with the enzymatically formed 7-hydroxy risperidone during LC-MS/MS analysis allows for accurate quantification of the metabolite's formation rate. texilajournal.com This enables the calculation of key DDI parameters like the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Studies on the parent drug, risperidone, have shown it to be a relatively weak inhibitor of CYP2D6 and to have minimal impact on other CYP enzymes at clinically relevant concentrations. clinpgx.orgnih.gov Any investigation into the inhibitory or inductive potential of the 7-hydroxy metabolite would necessitate the use of this compound to generate reliable and reproducible data.

Table 2: In Vitro Inhibitory Potential of Risperidone (Parent Compound) on Major CYP Enzymes This table shows data for the parent drug, risperidone. Similar in vitro DDI studies for the 7-hydroxy risperidone metabolite would utilize this compound as an analytical internal standard.

CYP EnzymeInhibition ParameterResultInterpretation
CYP1A2IC50> 50 µMNo significant inhibition
CYP2C9IC50> 50 µMNo significant inhibition
CYP2C19IC50> 50 µMNo significant inhibition
CYP2D6Ki~ 8 µMWeak inhibition
CYP3A4IC50> 50 µMNo significant inhibition
Data compiled from published in vitro studies. nih.gov

Role As a Certified Reference Material and Bioanalytical Standard

Importance of 7-Hydroxy Risperidone-d4 as a Certified Reference Standard

The significance of this compound as a certified reference standard lies in its ability to provide a reliable and accurate point of comparison for the quantification of 7-hydroxy risperidone (B510) in biological samples. lgcstandards.comalfa-chemistry.com Certified reference materials are characterized by their high purity and well-established properties, making them essential for calibrating analytical instruments and validating new analytical methods. alfa-chemistry.comcerilliant.comsupelco.com.tw

In the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common technique for drug analysis, deuterated internal standards like this compound are crucial. cerilliant.comnih.govnih.gov The inclusion of a stable isotope-labeled internal standard that is chemically identical to the analyte but has a different mass allows for the correction of variability that can occur during sample preparation and analysis, such as extraction inconsistencies and matrix effects. nih.gov This leads to more accurate and precise quantification of the target analyte.

The use of this compound is particularly important because 7-hydroxy risperidone is a metabolite of risperidone. nih.govpharmaffiliates.com Although a minor metabolite, its structural similarity to the major active metabolite, 9-hydroxyrisperidone (paliperidone), necessitates chromatographic separation to avoid overestimation of the latter's concentration. nih.gov The availability of a certified standard for 7-hydroxy risperidone enables the development of selective analytical methods capable of distinguishing between these closely related compounds. nih.govresearchgate.net

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Name 3-(2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)ethyl-d4)-7-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
CAS Number 1215454-04-8 pharmaffiliates.comsapphirebioscience.com
Molecular Formula C23H23D4FN4O3 sapphirebioscience.com
Molecular Weight 430.51 g/mol sapphirebioscience.com
Synonyms A labelled metabolite of Risperidone pharmaffiliates.com

Application in Method Comparability and Inter-Laboratory Bioanalytical Validation

The utility of this compound extends beyond individual laboratory use to fostering method comparability and facilitating inter-laboratory bioanalytical validation. When different laboratories are involved in a single clinical trial or when comparing results from various studies, it is imperative that the analytical methods used are consistent and produce comparable data. Certified reference materials play a pivotal role in achieving this harmonization.

By using the same certified reference standard, laboratories can calibrate their instruments and validate their methods against a common benchmark. alfa-chemistry.com This practice minimizes discrepancies that could arise from using different in-house or non-certified standards of varying purity and characterization. The US Food and Drug Administration (FDA) provides guidelines for bioanalytical method validation that emphasize the need for accuracy and precision, which are greatly supported by the use of CRMs. nih.gov

In bioequivalence and pharmacokinetic studies, where precise measurement of drug and metabolite concentrations over time is critical, the use of a deuterated internal standard like this compound is standard practice. nih.govnih.govsemanticscholar.org For instance, in studies comparing different formulations of risperidone, d4-risperidone and d4-9-hydroxy-risperidone have been used as internal standards to ensure the reliability of the pharmacokinetic data. nih.gov The availability of this compound allows for the same level of rigor to be applied to the quantification of this minor metabolite, contributing to a more complete understanding of the drug's metabolic profile.

The process of inter-laboratory validation often involves the analysis of shared quality control samples. The accuracy of these cross-validations is significantly enhanced when each participating lab uses the same well-characterized certified reference material, such as this compound.

Stability and Purity Assessment for Long-Term Research Applications

For a compound to serve as a reliable certified reference material, its stability and purity must be rigorously assessed and guaranteed over its intended shelf life. cleanchemlab.com Manufacturers of this compound provide a Certificate of Analysis (CoA) that details the compound's purity, often determined by chromatographic methods, and provides information on its stability under specified storage conditions. cerilliant.comsimsonpharma.com

The purity of this compound is critical, as any impurities could potentially interfere with the analytical measurement of the target analyte. For example, the presence of unlabeled 7-hydroxy risperidone in the deuterated standard could lead to an overestimation of the analyte's concentration. Purity is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC) and is often reported to be greater than 90% or even higher for certified standards. cleanchemlab.com Some suppliers specify a purity of ≥98% or note that the material consists of ≥99% deuterated forms (d1-d4). caymanchem.comsapphire-usa.comchemscene.com

The long-term stability of the reference material is equally important, especially for longitudinal studies or for laboratories that maintain a stock of standards over extended periods. researchgate.net While specific long-term stability data for this compound is not always publicly available, related deuterated standards like Risperidone-d4 have demonstrated stability for at least four years when stored at -20°C. sapphire-usa.comcaymanchem.com Research on the stability of similar antipsychotic drugs and their metabolites in biological samples has shown that storage at -80°C is recommended for periods longer than 60 days to ensure analyte integrity. researchgate.netresearchgate.net These findings underscore the importance of proper storage to maintain the purity and integrity of this compound for its use in long-term research applications.

Table 2: Supplier Specifications for Deuterated Risperidone Analogs

Supplier/ProductPurityStorage TemperatureStability
This compound (Generic) >90% cleanchemlab.comNot specifiedNot specified
Paliperidone-d4 (9-hydroxy Risperidone-d4) ≥99% deuterated forms (d1-d4) caymanchem.comsapphire-usa.com-20°C sapphire-usa.com4 years sapphire-usa.com
Risperidone-d4 ≥98% chemscene.com-20°C chemscene.comcaymanchem.com≥ 4 years caymanchem.com

Future Perspectives and Emerging Research Avenues for Deuterated Metabolites

Integration with Advanced Imaging Modalities for Metabolic Research (e.g., Deuterium (B1214612) Metabolic Imaging in Non-Human Models)

Deuterium Metabolic Imaging (DMI) is a rapidly emerging magnetic resonance-based technique that allows for the non-invasive, three-dimensional mapping of metabolic pathways in vivo. yale.eduresearchgate.net By administering a substrate labeled with deuterium, such as [6,6′-2H2]glucose, researchers can track its conversion into various downstream metabolites. yale.edunih.gov This provides a dynamic window into metabolic fluxes, offering insights that are not achievable with techniques that only measure substrate uptake. nih.gov

In non-human models, DMI has been successfully applied to study a range of conditions. For instance, in a rat glioma model, DMI revealed significant metabolic changes within the tumor. researchgate.net Studies in mouse models of glioblastoma have also demonstrated the ability of DMI to highlight the Warburg effect, a hallmark of cancer metabolism. yale.edu Furthermore, DMI has been used to investigate metabolic processes in pancreatic cancer models, providing valuable kinetic information that could aid in diagnosis and treatment. nih.gov The technique's ability to monitor metabolic processes over extended periods, from hours to days, offers a distinct advantage over methods like hyperpolarized 13C-MRI. researchgate.netnih.gov

Future research in this area will likely focus on improving the spatial resolution of DMI to facilitate its translation to clinical settings. nih.gov The development of new deuterated tracers will also expand the range of metabolic pathways that can be investigated.

Development of Novel Deuterium Labeling Strategies for Complex Biomolecules

The synthesis of deuterated compounds is a cornerstone of their application in research. researchgate.net Recent years have seen remarkable progress in the development of new methodologies for deuterium labeling, moving beyond traditional approaches to more sophisticated and efficient strategies. researchgate.netresearchgate.net These advancements are crucial for producing a wide array of deuterated molecules for various research needs. cdnsciencepub.com

Modern synthetic methods offer greater control over the position and number of deuterium atoms incorporated into a molecule. musechem.com Techniques such as iridium-catalyzed hydrogen isotope exchange (HIE) have become a gold standard for the late-stage functionalization of complex molecules, allowing for selective deuteration. researchgate.net Other emerging methods include electrochemical dehalogenative deuteration, which provides a versatile and efficient route to a diverse range of deuterated organic compounds. xmu.edu.cn

These novel labeling strategies are critical for creating internal standards for mass spectrometry, which are essential for accurate quantification in metabolomics and pharmacokinetic studies. researchgate.netxmu.edu.cn They also enable the synthesis of deuterated drugs with improved metabolic stability and pharmacokinetic properties. musechem.comxmu.edu.cn The ability to selectively label specific sites in a molecule is particularly important for studying kinetic isotope effects and elucidating reaction mechanisms. xmu.edu.cn

Future efforts will likely focus on developing even more selective, efficient, and scalable methods for deuterium labeling. researchgate.net This will be essential for producing the increasingly complex deuterated biomolecules needed for advanced research applications.

Untargeted Metabolomics Approaches Utilizing Deuterated Standards in Preclinical Omics

Untargeted metabolomics aims to comprehensively analyze all metabolites in a biological sample to identify patterns and biomarkers associated with a particular state. nih.gov The use of deuterated internal standards is becoming increasingly vital in this field to ensure the quality and reliability of the data. mdpi.com These standards help to correct for variations that can occur during sample preparation and analysis, such as matrix effects and instrument drift. mdpi.comsigmaaldrich.com

In preclinical 'omics' research, untargeted metabolomics is a powerful tool for understanding disease mechanisms and discovering new drug targets. nih.gov The inclusion of a mixture of deuterated standards, covering a range of chemical classes, can significantly improve the accuracy and reproducibility of these studies. sigmaaldrich.com For example, deuterated steroid mixtures are used to overcome challenges in the analysis of this important class of biomolecules. sigmaaldrich.com

Looking ahead, the development of a wider range of commercially available deuterated standards will be essential to support the continued growth of untargeted metabolomics. nih.gov Furthermore, new computational methods are being developed to better utilize the data from these standards for normalization and quality control. mdpi.com

Addressing Challenges in Ultra-Trace Level Detection of Deuterated Analogs

The detection of deuterated compounds at ultra-trace levels presents a significant analytical challenge. sciengine.com This is particularly relevant in fields such as environmental monitoring, toxicology, and clinical diagnostics, where the concentrations of target analytes can be extremely low. sciengine.commdpi.com

Several analytical techniques are employed for the detection of trace and ultra-trace elements, with inductively coupled plasma mass spectrometry (ICP-MS) being one of the most sensitive. mdpi.com However, even with highly sensitive instruments, challenges such as matrix effects and background interference can limit detection capabilities. mdpi.com

The use of deuterated compounds as internal standards is a common strategy to improve the accuracy of ultra-trace analysis. chromatographyonline.com By adding a known amount of a deuterated analog of the target analyte to the sample, it is possible to correct for losses during sample preparation and variations in instrument response. chromatographyonline.com

Future research in this area will focus on developing more advanced analytical techniques and sample preparation methods to improve the detection limits for deuterated analogs. This includes the development of novel extraction and preconcentration techniques to enrich the target analytes before analysis. mdpi.com Additionally, advancements in mass spectrometry technology, such as high-resolution instruments, will continue to push the boundaries of ultra-trace detection. longdom.org

Q & A

Q. How can researchers enhance reproducibility in pharmacokinetic modeling of this compound?

  • Methodological Answer : Publish raw pharmacokinetic parameters (AUC, Cmax, t1/2) alongside fitted models. Use open-source tools like PK-Sim for compartmental modeling and include version-controlled scripts on GitHub. Cross-validate models with independent cohorts and disclose all covariates (e.g., age, CYP genotype) to enable external validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.